9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (hereafter referred to as the target compound) belongs to the chromeno-oxazin class, characterized by fused chromene and oxazine rings. Its structure features a 4-ethylphenyl group at position 9 and methyl substituents at positions 3 and 2. This scaffold is associated with diverse biological activities, including antiviral, anticancer, and osteogenic properties, depending on substituent variations .
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
9-(4-ethylphenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-4-15-5-7-16(8-6-15)22-11-18-19(24-12-22)10-9-17-13(2)14(3)21(23)25-20(17)18/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
CAZUCKMBCNQLBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)C)OC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of substituted anthranilic acids with orthoesters in the presence of acetic acid . Another approach includes the use of secondary amides with adipoyl chloride and pimeloyl chloride in an Ir-catalyzed one-pot reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized forms, and reduced analogs of the original compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Exhibits anti-inflammatory and anticancer properties, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammation and cancer progression.
Pathways Involved: The compound modulates the NF-κB and MAPK signaling pathways, leading to reduced inflammation and inhibition of cancer cell proliferation
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is differentiated from analogs by its 4-ethylphenyl and 3,4-dimethyl groups. Key structural analogs and their substituent-driven differences are summarized below:
Physicochemical Properties
Melting Points and Yields
- However, analogs with similar substituents (e.g., 3,4-dimethyl groups) exhibit melting points ranging from 124–164°C , suggesting the target may fall within this range.
- Synthetic yields for chromeno-oxazin derivatives vary significantly: 40–70% for benzyl-substituted analogs . 65–83% for hydroxyalkyl-substituted derivatives . The ethylphenyl group in the target compound may improve yield due to reduced steric hindrance compared to bulkier substituents like dichlorophenyl.
Lipophilicity and Solubility
- Polar substituents (e.g., methoxy, hydroxyalkyl) improve aqueous solubility but reduce bioavailability .
Spectroscopic Data
- NMR Spectroscopy :
- IR Spectroscopy :
- The oxazin-2-one carbonyl stretch is expected at ~1700–1750 cm$^{-1}$, consistent with analogs .
Biological Activity
9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a compound that belongs to the family of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is noteworthy for its potential biological activities, which have been the subject of various studies. Below is a detailed examination of its biological activity based on current research findings.
The molecular formula of 9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is , with a molecular weight of approximately 358.42 g/mol. The structural characteristics include a chromeno core fused with an oxazine ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 358.42 g/mol |
| IUPAC Name | 9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one |
Antimicrobial Activity
Research has shown that derivatives of chromeno[8,7-e][1,3]oxazin-2-one exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to 9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one were evaluated against various fungal strains such as Candida albicans and Aspergillus niger. Minimum inhibitory concentrations (MICs) were determined using standard methods. Some derivatives showed promising antifungal activity comparable to established antifungal agents like ketoconazole .
Anticancer Properties
Studies have indicated that oxazine derivatives possess anticancer potential:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines by targeting key regulatory proteins involved in cell cycle progression and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory properties of these compounds have also been investigated:
- In Vitro Studies : Research demonstrated that some derivatives exhibit significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests a potential application in treating inflammatory diseases .
Study 1: Antifungal Activity Evaluation
A study conducted on various oxazine derivatives showed that:
- Compound E (similar to our target compound) had an MIC of 4 µg/mL against Epidermophyton floccosum, indicating strong antifungal activity.
Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties:
- Compound B3 was highlighted for its potent activity against breast cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics.
Study 3: Anti-inflammatory Mechanisms
Research into the anti-inflammatory effects revealed:
- Compounds derived from this class effectively reduced the expression levels of TNF-alpha and IL-6 in stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
